molecular formula C14H8Cl2N2OS B6484942 N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide CAS No. 941924-53-4

N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide

Cat. No.: B6484942
CAS No.: 941924-53-4
M. Wt: 323.2 g/mol
InChI Key: PFIJNNTWYYIAPU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-1-3-11(16)10(5-8)14(19)18-9-2-4-12-13(6-9)20-7-17-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJNNTWYYIAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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